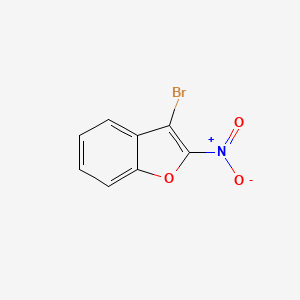

3-Bromo-2-nitrobenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-nitro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO3/c9-7-5-3-1-2-4-6(5)13-8(7)10(11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZFJTOHSKTXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542582 | |

| Record name | 3-Bromo-2-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65847-81-6 | |

| Record name | 3-Bromo-2-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3 Bromo 2 Nitrobenzofuran

Precursor Chemistry and Starting Material Selection for 3-Bromo-2-nitrobenzofuran Synthesis

The synthesis of the this compound scaffold begins with the selection of appropriate starting materials that can be efficiently converted into the core benzofuran (B130515) structure. Common precursors for benzofuran synthesis include substituted phenols and their derivatives, which undergo cyclization to form the fused ring system.

One prevalent strategy involves the use of o-iodophenols, which can be coupled with terminal alkynes in a Sonogashira reaction, followed by an intramolecular cyclization to yield the benzofuran ring. For instance, the coupling of an o-iodophenol with a suitable alkyne provides a direct route to a 2,3-disubstituted benzofuran. Another approach utilizes salicylaldehyde (B1680747) derivatives, which can react with compounds like chloroacetone (B47974) to build the furan (B31954) ring. researchgate.net

Nitroalkene precursors have also been employed effectively. For example, nitroalkenes can be generated from the Knoevenagel condensation of aldehydes with nitroalkanes. These intermediates can then undergo reduction followed by a Nef reaction and acid-mediated cyclization to form the benzofuran structure. researchgate.net Specifically, compounds such as 4-Bromo-2-[(Z)-2-nitro-3-phenylprop-1-en-1-yl]phenol serve as advanced precursors where a bromo-substituted phenol (B47542) is already incorporated. researchgate.net

The choice of starting material often dictates the subsequent functionalization strategy. If a plain benzofuran is synthesized first, it must then undergo electrophilic substitution to introduce the bromo and nitro groups at the desired positions. Alternatively, precursors already containing one of the required substituents, such as a brominated phenol, can simplify the synthetic sequence.

| Precursor Type | Example Compound | Subsequent Transformation | Reference |

| Substituted Phenols | o-Iodophenol | Sonogashira coupling and cyclization | nih.gov |

| Salicylaldehydes | Salicylaldehyde | Condensation and cyclization | researchgate.net |

| Nitroalkenes | 4-Bromo-2-[(Z)-2-nitro-3-phenylprop-1-en-1-yl]phenol | Reduction, Nef reaction, cyclization | researchgate.net |

Mechanistic Investigations of Reaction Pathways Leading to this compound

The formation of this compound is governed by the mechanisms of electrophilic aromatic substitution and intramolecular cyclization. The electron-rich nature of the benzofuran ring system dictates the regiochemical outcome of bromination and nitration reactions.

The bromination of the benzofuran ring is a classic electrophilic aromatic substitution reaction. The furan ring is more activated towards electrophiles than the benzene (B151609) ring. The substitution pattern is highly regioselective, with the electrophile preferentially attacking the C3 position, followed by the C2 position. This preference is due to the greater stability of the cationic intermediate (arenium ion) formed upon attack at C3.

To achieve 3-bromination, benzofuran or a 2-substituted benzofuran can be treated with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The mechanism involves the attack of the π-electron system of the furan ring on the electrophilic bromine source, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the furan ring, yielding the 3-bromobenzofuran derivative. researchgate.net In cases where the C2 position is blocked with a substituent, bromination occurs selectively at the C3 position.

Nitration of benzofuran also proceeds via an electrophilic aromatic substitution mechanism. The active electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). stmarys-ca.edumasterorganicchemistry.com The nitronium ion is then attacked by the electron-rich benzofuran ring.

The regioselectivity of nitration can be complex. While electrophilic attack generally favors the furan ring, the reaction of benzofuran with nitrogen dioxide can lead to addition products, such as 2,3-dinitro adducts, rather than direct substitution. researchgate.net Direct nitration of the benzofuran ring to achieve 2-nitro substitution often requires specific conditions or a pre-existing substituent that directs the incoming nitro group. For instance, nitration of 2-acetylnaphtho[2,1-b]furan under mild conditions yields the 3-nitro derivative, indicating that the position of substitution is highly dependent on the substrate and reagents used. researchgate.net The synthesis of 2-nitrobenzofurans can also be achieved through the cyclization of intermediates like 1-(2-hydroxyphenyl)-2-bromo-2-nitroethanols, which are formed from the reaction of salicylaldehydes with bromonitromethane. researchgate.net This approach builds the nitro-functionalized ring directly rather than adding the group to a pre-formed benzofuran.

The construction of the benzofuran core is a critical step and can be achieved through various cyclization strategies. These methods typically involve the formation of a C-O bond to close the five-membered furan ring.

Intramolecular Heck Reaction: This method involves the palladium-catalyzed cyclization of precursors like o-alkenylphenols. The mechanism proceeds via oxidative addition of the palladium catalyst to an aryl halide or triflate, followed by migratory insertion of the alkene and subsequent β-hydride elimination or reductive elimination to form the benzofuran ring. nih.gov

Sonogashira Coupling followed by Cyclization: This two-step, one-pot process involves the palladium and copper co-catalyzed coupling of an o-iodophenol with a terminal alkyne. The resulting o-alkynylphenol intermediate then undergoes an intramolecular cyclization, often promoted by the same catalytic system or by changing the reaction conditions, to afford the benzofuran product. nih.govnih.gov

Acid-Catalyzed Cyclization: Precursors such as α-phenoxycarbonyl compounds can undergo intramolecular Friedel-Crafts-type acylation in the presence of a strong acid to form a benzofuranone, which can be further converted to a benzofuran. oregonstate.edu Similarly, acid-mediated cyclization of intermediates derived from nitroalkenes and phenols is a viable route. researchgate.net

Oxidative Cyclization: o-Alkenylphenols can undergo oxidative cyclization using catalysts like palladium(II) salts or hypervalent iodine reagents to yield benzofurans. nih.govorganic-chemistry.org

Catalytic Systems and Reaction Condition Parameters in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the choice of catalysts and reaction conditions. Different stages of the synthesis, from the core construction to functional group introduction, require specific catalytic systems.

For the construction of the benzofuran ring via cross-coupling and cyclization reactions, transition metal catalysts are indispensable. Palladium and copper-based systems are the most widely used.

| Reaction Type | Catalyst System | Base/Solvent | Key Features | Reference |

| Sonogashira Coupling/Cyclization | (PPh₃)PdCl₂ / CuI | Triethylamine | Couples o-iodophenols and terminal alkynes. | nih.gov |

| Intramolecular Heck Reaction | Pd(OAc)₂ | K₂CO₃ / DMF | Cyclization of o-allylphenols. | nih.gov |

| Oxidative Cyclization | [PdCl₂(CH₃CN)₂] | Benzoquinone (oxidant) | Cyclization of o-cinnamyl phenols. | organic-chemistry.org |

| Lewis Acid-Catalyzed Domino Reaction | Boron trifluoride diethyl etherate | K₂CO₃ | Propargylation followed by intramolecular cyclization. | nih.gov |

| Brønsted Acid-Mediated Cyclization | Triflic acid or Acetic acid | Toluene or HFIP | Promotes cyclization of quinone derivatives. | nih.gov |

The conditions for bromination and nitration must be carefully controlled to ensure the desired regioselectivity. Bromination is often performed using N-Bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl₄) or acetonitrile (B52724) (CH₃CN), sometimes with a radical initiator like AIBN, although ionic pathways can also operate. Nitration typically employs a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side-product formation. masterorganicchemistry.com The choice of solvent can also influence the outcome; for example, nitration in acetic anhydride (B1165640) can be an alternative to the mixed-acid system. wikipedia.org

Methodologies for Isolation and Purification of this compound in Research Settings

After the synthesis, the isolation and purification of this compound from the reaction mixture are essential to obtain a product of high purity for characterization and further use. The standard laboratory techniques for purification include extraction, chromatography, and recrystallization.

Initially, a crude workup is performed, which typically involves quenching the reaction, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with water or brine to remove inorganic salts and water-soluble impurities, dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

The primary method for purifying benzofuran derivatives is column chromatography on silica (B1680970) gel. rsc.org A solvent system of increasing polarity, often a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is used to elute the components of the mixture. The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product.

Recrystallization is another powerful purification technique, provided a suitable solvent or solvent system can be found in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. This method is effective for removing small amounts of impurities and obtaining a crystalline solid product, which is ideal for characterization techniques like melting point determination and X-ray crystallography.

Chemical Reactivity and Transformation Studies of 3 Bromo 2 Nitrobenzofuran

Electrophilic Aromatic Substitution Reactions on 3-Bromo-2-nitrobenzofuran

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring of the benzofuran (B130515) system with an electrophile. libretexts.org The rate and regioselectivity of this reaction are governed by the directing effects of the existing substituents. In this compound, the furan (B31954) oxygen is activating and directs electrophiles to the ortho and para positions. Conversely, the nitro group at the 2-position is a strong deactivating group and a meta-director. masterorganicchemistry.com The bromine at the 3-position is also deactivating but ortho, para-directing.

The combined influence of these groups makes the benzene portion of the benzofuran ring electron-deficient and thus less susceptible to electrophilic attack compared to unsubstituted benzofuran. When such reactions do occur, the incoming electrophile is directed to specific positions based on the balance of these electronic effects. For instance, nitration of a benzofuran ring typically introduces a nitro group at available positions on the benzene ring. libretexts.orgmasterorganicchemistry.com However, the strong deactivating nature of the 2-nitro group in the starting compound makes further substitution on the benzene ring challenging.

Nucleophilic Aromatic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNA_r_) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. dalalinstitute.commasterorganicchemistry.com The nitro group at the 2-position of this compound strongly activates the benzofuran system towards nucleophilic attack. masterorganicchemistry.comlibretexts.org This activation facilitates the displacement of a leaving group, such as a halide, by a nucleophile. libretexts.org

In the case of this compound, the bromine atom at the 3-position is a potential leaving group. The electron-withdrawing nitro group at the adjacent 2-position stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby promoting the substitution. libretexts.org Various nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the bromide. This reactivity is a common pathway for the functionalization of electron-deficient aromatic and heteroaromatic rings. d-nb.infolookchem.com Research has shown that 2-nitrobenzofurans can undergo dearomative cycloaddition reactions with nucleophiles, highlighting the electrophilic nature of the furan ring in these systems. nih.govresearchgate.net

Reduction and Oxidation Chemistry of the Nitro Group in this compound

The nitro group is one of the most readily reducible functional groups in aromatic compounds. masterorganicchemistry.com The reduction of the nitro group in this compound can lead to various products depending on the reagents and reaction conditions.

Reduction to Amines: Complete reduction of the nitro group yields the corresponding 2-aminobenzofuran derivative. This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Chemical reducing agents such as tin(II) chloride (SnCl2) in acidic media, or iron (Fe) in acetic acid are also effective. masterorganicchemistry.com A combination of sodium borohydride (B1222165) (NaBH4) and iron(II) chloride (FeCl2) has been shown to selectively reduce nitroarenes in the presence of other functional groups like esters. d-nb.info

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Product | Notes |

|---|---|---|

| H₂/Pd/C | Amine | Catalytic hydrogenation. wikipedia.org |

| SnCl₂/HCl | Amine | A classic method for nitro group reduction. masterorganicchemistry.com |

| Fe/CH₃COOH | Amine | Often used for its mildness and selectivity. wikipedia.org |

| NaBH₄/FeCl₂ | Amine | Shows good chemoselectivity. d-nb.info |

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632) or an oxime. wikipedia.org For example, using zinc dust with ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine. wikipedia.org

Oxidation Chemistry: The nitro group is in a high oxidation state, and therefore, further oxidation of the nitro group itself is not a common reaction. The benzofuran ring system, however, could be susceptible to oxidation under harsh conditions, potentially leading to ring-opening or degradation of the molecule.

Metal-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom at the 3-position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. beilstein-journals.org

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. libretexts.org this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. mdpi.com The presence of the electron-withdrawing nitro group can influence the reactivity of the C-Br bond. While such groups can sometimes hinder the oxidative addition step, successful Suzuki couplings of bromo-nitroaromatics are well-documented. The reaction is a powerful tool for synthesizing biaryl and vinyl-substituted benzofurans. mdpi.comnih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle. mdpi.com |

| Boron Reagent | Arylboronic acid, Pinacol boronate ester | Source of the new carbon fragment. libretexts.org |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent. mdpi.com |

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. This compound can react with terminal alkynes to produce 3-alkynyl-2-nitrobenzofurans. beilstein-journals.org This method provides a direct route to introducing acetylenic moieties onto the benzofuran core, which are valuable intermediates for further synthetic transformations. sioc-journal.cn Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. beilstein-journals.orglibretexts.org

Table 3: Key Components of the Sonogashira Coupling

| Component | Example | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | The primary catalyst for the cross-coupling. libretexts.org |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide. organic-chemistry.org |

| Base | Et₃N, Piperidine, DBU | Scavenges the HX by-product and deprotonates the alkyne. beilstein-journals.org |

The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.org this compound can be coupled with various alkenes, such as styrenes or acrylates, to form 3-alkenyl-2-nitrobenzofurans. arkat-usa.org This reaction is a powerful method for the vinylation of aryl halides and provides access to a wide range of substituted benzofurans. arkat-usa.orgwiley-vch.de The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Table 4: General Conditions for the Heck Coupling Reaction

| Component | Example | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd/C | To catalyze the oxidative addition and subsequent steps. arkat-usa.org |

| Base | Et₃N, K₂CO₃ | To neutralize the hydrogen halide formed during the reaction. arkat-usa.org |

| Alkene | Styrene, Ethyl acrylate | The vinylating agent. arkat-usa.org |

Ring-Opening and Rearrangement Reactions of the this compound Core

The this compound core exhibits a notable susceptibility to ring-opening reactions, a characteristic largely attributed to the presence of the strongly electron-withdrawing nitro group at the 2-position. This feature enhances the electrophilicity of the benzofuran ring system, making it prone to attack by various nucleophiles.

Research has shown that 3-nitrobenzofurans, in general, have a high propensity for undergoing ring-opening of the furan ring. researchgate.netnih.gov This reactivity is often initiated by the nucleophilic attack at the C2 position, leading to a sequence of reactions that culminates in the cleavage of the furan ring. The mechanism for this nucleophilic dearomatization is described as a consecutive carbo- and retro-oxa-Michael reaction. researchgate.net For instance, the treatment of 3-nitrobenzofurans with carbonyl-stabilized sulfonium (B1226848) ylides, such as dimethylphenacylsulfonium salts, in the presence of a base, results in the opening of the furan ring to form (E)-1-aryl-2-(dimethylsulfonio)-4-nitro-1-oxobut-3-en-2-ides. researchgate.net

Furthermore, the reaction of 3-nitrobenzofuran (B1626731) with ynamines demonstrates the potential for both ring-opening and subsequent rearrangement to form new heterocyclic systems. utwente.nl Depending on the structure of the ynamine, a mixture of products can be obtained. For example, the reaction with 1-phenyl-2-(1-pyrrolidinyl)acetylene in benzene yields multiple products, including a benzofuro[3,2-c]isoxazole derivative. utwente.nl The formation of this product indicates a complex reaction pathway involving initial nucleophilic attack, rearrangement of the intermediate species, and subsequent intramolecular cyclization.

While these studies focus on the parent 3-nitrobenzofuran, the presence of a bromine atom at the 3-position in this compound is expected to influence the electronic properties and steric environment of the core, potentially modulating the course and efficiency of these ring-opening and rearrangement reactions. The bromo substituent can act as a leaving group or participate in subsequent transformations, adding another layer of complexity and synthetic utility to this scaffold.

Rearrangement reactions are intramolecular processes where atoms or groups within a molecule shift to new positions, often leading to isomeric products. masterorganicchemistry.com In the context of electron-deficient systems like this compound, rearrangements can be triggered by the formation of reactive intermediates following nucleophilic attack. While specific examples detailing rearrangements of the this compound core are not extensively documented, the general principles of rearrangement chemistry suggest that intermediates formed during its reactions could undergo transformations like 1,2-shifts if a more stable carbocation or anionic species can be formed. masterorganicchemistry.com

Table 1: Examples of Ring-Opening and Rearrangement Reactions of 3-Nitrobenzofuran Derivatives

| Reactant | Reagent(s) | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Nitrobenzofuran | Dimethylphenacylsulfonium salts, base | (E)-1-Aryl-2-(dimethylsulfonio)-4-nitro-1-oxobut-3-en-2-ides | Ring-Opening | researchgate.net |

| 3-Nitrobenzofuran | 1-Phenyl-2-(1-pyrrolidinyl)acetylene | Benzofuro[3,2-c]isoxazole derivative and other products | Ring-Opening/Rearrangement | utwente.nl |

Derivatization Strategies for the Benzofuran Nucleus of this compound

The presence of both a bromo and a nitro group on the benzofuran nucleus of this compound provides multiple avenues for its derivatization. These functional groups can be targeted selectively or in concert to introduce a wide range of substituents and construct more complex molecular frameworks.

One of the primary strategies for the derivatization of the this compound core is through nucleophilic aromatic substitution (SNA_r) . The nitro group at the 2-position is a strong electron-withdrawing group, which significantly activates the aromatic ring towards attack by nucleophiles. byjus.comyoutube.commasterorganicchemistry.com This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the bromine atom at the 3-position is ortho to the nitro group, making it a potential leaving group in an S_NAr reaction. Nucleophiles such as amines, alkoxides, and thiolates can displace the bromide to form 3-substituted-2-nitrobenzofurans. byjus.com The efficiency of these reactions is influenced by the nature of the nucleophile and the reaction conditions. d-nb.info

Another powerful method for the derivatization of the benzofuran nucleus is through palladium-catalyzed cross-coupling reactions . The carbon-bromine bond at the 3-position is an ideal handle for such transformations. Reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds.

Research on the regioselective cross-coupling of 2,3-dibromobenzofurans provides valuable insights into the potential reactivity of this compound. Studies have shown that in palladium-catalyzed reactions with triarylbismuths, the coupling occurs preferentially at the more electrophilic C2-position. beilstein-journals.org However, the presence of a nitro group at the 2-position in this compound alters the electronic landscape. For a related compound, 2,3-dibromo-5-nitrobenzofuran, palladium-catalyzed coupling with triarylbismuths also proceeded to give 2-aryl-3-bromo-5-nitrobenzofurans, demonstrating that the C-Br bond can be selectively functionalized even in the presence of a nitro group. beilstein-journals.org This suggests that similar strategies could be applied to this compound to introduce aryl, alkyl, or other groups at the 3-position. The general catalytic cycle for these cross-coupling reactions involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. uwindsor.ca

The nitro group itself can also be a site for derivatization. For instance, the reduction of the nitro group can lead to the corresponding 2-aminobenzofuran derivative. rsc.org This amino group can then be further functionalized through various reactions, such as acylation, alkylation, or diazotization, to introduce a wide array of substituents at the 2-position.

The combination of these derivatization strategies allows for the systematic modification of the this compound scaffold at multiple positions, providing access to a rich library of novel benzofuran derivatives with potential applications in various fields of chemical research.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Position of Derivatization | Reagent(s)/Catalyst | Potential Product Class |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (S_NAr) | C3 | Nucleophiles (e.g., R-NH₂, R-OH, R-SH) | 3-Substituted-2-nitrobenzofurans |

| Suzuki Coupling | C3 | Arylboronic acids, Pd catalyst, base | 3-Aryl-2-nitrobenzofurans |

| Heck Coupling | C3 | Alkenes, Pd catalyst, base | 3-Alkenyl-2-nitrobenzofurans |

| Sonogashira Coupling | C3 | Terminal alkynes, Pd/Cu catalyst, base | 3-Alkynyl-2-nitrobenzofurans |

| Buchwald-Hartwig Amination | C3 | Amines, Pd catalyst, base | 3-Amino-2-nitrobenzofurans |

| Nitro Group Reduction | C2 | Reducing agents (e.g., SnCl₂, H₂/Pd) | 3-Bromo-2-aminobenzofuran |

Spectroscopic and Diffraction Based Structural Elucidation of 3 Bromo 2 Nitrobenzofuran

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in 3-Bromo-2-nitrobenzofuran Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be established.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule. For this compound, the aromatic protons on the benzene (B151609) ring exhibit distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the electronic nature of the fused furan (B31954) ring. Typically, protons on a benzene ring appear in the range of δ 7.0-8.5 ppm. The specific chemical shifts and splitting patterns (e.g., doublets, triplets) arise from the coupling between adjacent protons, allowing for the assignment of each proton to its specific position on the benzofuran (B130515) core. For instance, protons ortho and para to the electron-withdrawing nitro group are generally shifted downfield (to a higher ppm value) compared to those in the meta position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, each carbon atom in the benzofuran system will typically produce a distinct signal. The chemical shifts of these carbons are highly dependent on their hybridization and the nature of the attached atoms. Carbons bonded to electronegative atoms like oxygen, nitrogen (from the nitro group), and bromine will be deshielded and appear at a higher chemical shift. For example, the carbon atom attached to the nitro group (C-2) and the carbon atom bonded to the bromine (C-3) would be expected to have significantly different chemical shifts compared to the other aromatic carbons. The analysis of a ¹³C NMR spectrum, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons, provides conclusive evidence for the carbon skeleton of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents generalized predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic Protons (H-4, H-5, H-6, H-7) | 7.0 - 8.5 | m (multiplet) |

| ¹³C | C-2 | ~150 - 160 | s (singlet) |

| ¹³C | C-3 | ~100 - 110 | s (singlet) |

| ¹³C | Aromatic Carbons | 110 - 155 | d (doublet) or s (singlet) |

| ¹³C | C-3a | ~150 - 155 | s (singlet) |

| ¹³C | C-7a | ~120 - 130 | s (singlet) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. up.ac.za These methods are based on the principle that molecular bonds vibrate at specific frequencies. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands corresponding to specific functional groups. In this compound, characteristic IR absorption bands would be expected for the nitro group (NO₂) and the aromatic C-H and C=C bonds. The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. The C-Br stretching vibration usually appears in the fingerprint region of the spectrum, below 1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds, which may be weak or inactive in the IR spectrum. For this compound, Raman spectroscopy would also be effective in identifying the vibrations of the aromatic ring and the nitro group. The symmetric stretching of the nitro group often gives a strong Raman signal.

By comparing the experimental IR and Raman spectra with established correlation charts and databases, the presence of the key functional groups in this compound can be unequivocally confirmed.

Table 2: Characteristic Vibrational Frequencies for this compound This table provides expected ranges for the key vibrational modes.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| NO₂ | Asymmetric Stretch | 1500 - 1570 | Strong | Medium |

| NO₂ | Symmetric Stretch | 1300 - 1370 | Strong | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong | Medium to Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |

| C-Br | Stretching | 500 - 650 | Medium to Strong | Strong |

| C-O-C | Asymmetric Stretch | 1200 - 1275 | Strong | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. raco.cat

For this compound (C₈H₄BrNO₃), the molecular ion peak ([M]⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.info This results in two peaks of almost equal intensity separated by two mass units, corresponding to [C₈H₄⁷⁹BrNO₃]⁺ and [C₈H₄⁸¹BrNO₃]⁺. The calculated molecular weight for the ⁷⁹Br isotope is approximately 240.94 g/mol , and for the ⁸¹Br isotope, it is approximately 242.94 g/mol .

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this compound could include the loss of the nitro group (NO₂), the bromine atom (Br), or carbon monoxide (CO) from the furan ring. The masses of these fragments can be used to deduce the original structure of the molecule.

Table 3: Expected Key Ions in the Mass Spectrum of this compound The m/z values are based on the ⁷⁹Br isotope for simplicity. The corresponding ions with ⁸¹Br will appear at m/z + 2.

| Ion | Formula | m/z (for ⁷⁹Br) | Possible Origin |

|---|---|---|---|

| [M]⁺ | [C₈H₄BrNO₃]⁺ | 241 | Molecular Ion |

| [M+2]⁺ | [C₈H₄⁸¹BrNO₃]⁺ | 243 | Molecular Ion (⁸¹Br isotope) |

| [M-NO₂]⁺ | [C₈H₄BrO]⁺ | 195 | Loss of a nitro group |

| [M-Br]⁺ | [C₈H₄NO₃]⁺ | 162 | Loss of a bromine atom |

| [M-NO₂-CO]⁺ | [C₇H₄Br]⁺ | 167 | Loss of nitro group and carbon monoxide |

| [C₆H₄]⁺ | [C₆H₄]⁺ | 76 | Fragment of the benzene ring |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comwikipedia.org By diffracting a beam of X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. libretexts.orgpages.dev

This technique provides a wealth of structural information, including:

Bond lengths and angles: The exact distances between bonded atoms and the angles between them can be measured with high precision. This data confirms the connectivity of the atoms and provides insight into the nature of the chemical bonds.

Planarity of the benzofuran ring system: X-ray crystallography can definitively show whether the fused ring system is planar, as expected for an aromatic system, or if there is any distortion.

Conformation of the nitro group: The orientation of the nitro group relative to the benzofuran ring can be determined.

Intermolecular interactions: The way in which the molecules of this compound pack together in the crystal lattice is revealed, including any potential intermolecular forces such as halogen bonding or π-π stacking interactions.

The data obtained from an X-ray crystal structure analysis provides an unambiguous and highly detailed model of the molecule in the solid state, serving as the ultimate confirmation of the structure elucidated by spectroscopic methods.

Table 4: Illustrative X-ray Crystallographic Data for a Benzofuran Derivative This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography study. Actual data for this compound would require experimental determination.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.2 Å, c = 15.1 Å, β = 95° |

| C2-N Bond Length | ~1.48 Å |

| C3-Br Bond Length | ~1.89 Å |

| O-N-O Bond Angle | ~125° |

Theoretical and Computational Investigations of 3 Bromo 2 Nitrobenzofuran

Quantum Chemical Calculations of Electronic Structure of 3-Bromo-2-nitrobenzofuran

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules like this compound. Methods such as Density Functional Theory (DFT) are widely employed to predict molecular geometries, electronic properties, and reactivity. physchemres.orgrsc.org For benzofuran (B130515) derivatives, DFT calculations, often using functionals like B3LYP or GGA-PBE combined with basis sets such as 6-31G(d,p), have been shown to provide reliable results that correlate well with experimental data. physchemres.org

In a typical computational study of this compound, the first step involves geometry optimization to find the lowest energy structure. physchemres.org This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a study on 2-phenylbenzofuran, the dihedral angle between the benzofuran and phenyl rings was calculated to be nearly planar, which was in good agreement with experimental findings. physchemres.org For this compound, a key parameter would be the dihedral angle defining the orientation of the nitro (NO₂) group relative to the benzofuran ring system.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) population analyses. The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing insights into potential sites for chemical reactions. For this compound, the electron-withdrawing nature of the nitro group and the bromine atom would be expected to create significant electrophilic character on the benzofuran ring, particularly at the carbon atoms bonded to these groups.

The table below illustrates typical geometric parameters that would be determined for this compound through DFT calculations, based on analogous studies of substituted benzofurans. physchemres.org

| Parameter | Description | Predicted Value Range |

| C2-N Bond Length | The distance between the carbon at position 2 and the nitrogen of the nitro group. | 1.45 - 1.50 Å |

| C3-Br Bond Length | The distance between the carbon at position 3 and the bromine atom. | 1.85 - 1.90 Å |

| O-C2-C3-Br Dihedral Angle | The twist angle of the bromo-nitro substituents relative to the furan (B31954) ring. | 0° - 20° |

| C-N-O Bond Angle | The angle within the nitro group. | 115° - 120° |

Note: These values are illustrative and based on general data for similar functional groups.

Molecular Orbital Analysis and Frontier Orbital Theory Applied to this compound

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. A critical application of MO theory in understanding chemical reactivity is the Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui. wikipedia.org FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The HOMO is the highest-energy orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor (electrophile). taylorandfrancis.comyoutube.com

The energy and spatial distribution of these frontier orbitals are crucial for predicting a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. rsc.org A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org

For this compound, the presence of the electron-withdrawing nitro and bromo groups is expected to significantly influence the frontier orbitals. The nitro group, in particular, is known to lower the energy of both the HOMO and the LUMO. taylorandfrancis.com This lowering of the LUMO energy makes the molecule a better electron acceptor, enhancing its susceptibility to nucleophilic attack. The HOMO, which would be primarily distributed over the benzofuran ring system, would also be stabilized (lowered in energy), making the molecule less likely to act as an electron donor.

Computational studies on related nitroaromatic and benzofuran compounds have quantified these effects. nih.govresearchgate.net DFT calculations can precisely determine the energies of the HOMO, LUMO, and the resulting energy gap.

The following interactive table presents representative HOMO-LUMO data for various benzofuran derivatives, illustrating the influence of different substituents on electronic properties.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Benzofuran (Parent) | -6.0 | -0.5 | 5.5 |

| 5-Nitrobenzofuran | -6.8 | -2.0 | 4.8 |

| 2-Phenylbenzofuran | -5.8 | -1.2 | 4.6 |

| 7-acetyl-5-nitro-2-phenylbenzofuran | -7.1 | -2.5 | 4.6 |

| This compound (Predicted) | -7.2 | -2.8 | 4.4 |

Note: Data for derivatives are illustrative, based on published studies on similar systems. physchemres.orgnih.govuj.ac.za The values for this compound are predicted based on substituent effects.

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling reaction pathways and identifying transition states. researchgate.netarxiv.org For a molecule like this compound, a probable transformation is nucleophilic aromatic substitution (SNAr), where the bromide ion is displaced by a nucleophile. The strong electron-withdrawing effect of the adjacent nitro group at the C2 position makes the C3 position highly electrophilic and susceptible to such attacks.

The modeling process involves using quantum chemical methods, typically DFT, to map the potential energy surface (PES) of the reaction. researchgate.net Key points on the PES are the reactants, products, any intermediates, and the transition states (TS) that connect them. A transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. nih.gov

For the SNAr reaction of this compound with a generic nucleophile (Nu⁻), the mechanism would likely involve the formation of a high-energy intermediate known as a Meisenheimer complex. The computational workflow would be as follows:

Geometry Optimization: The structures of the reactant (this compound and Nu⁻), the Meisenheimer intermediate, the transition states, and the final product are optimized.

Transition State Search: Algorithms are used to locate the TS geometry connecting the reactants to the intermediate (TS1) and the intermediate to the products (TS2).

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, products, and intermediates should have all real (positive) frequencies, while a transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net

Computational studies on SNAr reactions of other activated aryl halides have shown that DFT calculations can accurately predict whether a mechanism is stepwise (with a stable intermediate) or concerted (a single transition state). nih.gov For this compound, the stability of the Meisenheimer complex would be enhanced by the C2-nitro group, strongly suggesting a stepwise mechanism.

Prediction and Validation of Spectroscopic Parameters for this compound

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating these parameters for a proposed structure, they can be compared with experimental data to confirm the identity and purity of a synthesized compound. rsc.orguj.ac.za

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated using DFT methods. After geometry optimization, a frequency calculation yields the normal modes of vibration. researchgate.net For this compound, characteristic vibrational frequencies would include:

N-O asymmetric and symmetric stretching: These are typically strong bands appearing in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.

C-Br stretching: This would appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

Aromatic C=C and C-O stretching: These vibrations associated with the benzofuran core would appear in the fingerprint region (1000-1600 cm⁻¹).

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. uj.ac.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (δ) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculation provides the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Predicted ¹H and ¹³C NMR spectra are invaluable for structure elucidation. For this compound, the electron-withdrawing substituents would cause the aromatic protons and carbons to be significantly deshielded, shifting their signals to a higher ppm (downfield) in the spectrum.

Conformational Analysis of this compound and Its Derivatives

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation of the nitro group around the C2-N bond. researchgate.net

The orientation of the nitro group relative to the planar benzofuran ring can influence the molecule's electronic properties, stability, and intermolecular interactions in the solid state. Computational methods can be used to explore this conformational landscape by performing a relaxed potential energy surface (PES) scan. nih.govmdpi.com In this procedure, the dihedral angle (e.g., O-N-C2-C3) is systematically varied in small increments, and at each step, the rest of the molecule's geometry is optimized.

This scan generates an energy profile that reveals the most stable conformers (energy minima) and the rotational energy barriers (energy maxima, corresponding to transition states) between them. For many nitroaromatic compounds, the planar or near-planar conformation, which allows for maximum conjugation between the nitro group's π-system and the aromatic ring, is the most stable. researchgate.net However, steric hindrance from adjacent substituents, such as the bromine atom at the C3 position in this case, could potentially favor a non-planar (twisted) conformation. The calculated rotational barrier provides information on how easily the nitro group can rotate at a given temperature. Studies on similar molecules have shown these barriers can range from a few to over 10 kcal/mol. nih.govmdpi.com

Strategic Applications of 3 Bromo 2 Nitrobenzofuran in Advanced Organic Synthesis

3-Bromo-2-nitrobenzofuran as a Precursor for Novel Heterocyclic Scaffolds

The inherent reactivity of the nitro-activated benzofuran (B130515) ring system makes this compound an exceptional precursor for the synthesis of novel and complex heterocyclic scaffolds. Its electron-deficient nature allows it to participate readily in cycloaddition reactions, serving as a potent dienophile or dipolarophile to construct polycyclic and spirocyclic systems that would be challenging to access through other means. researchgate.netresearchgate.net

Extensive research has focused on the dearomative cyclization reactions of nitrobenzofurans, highlighting their potential in building polycyclic compounds containing a 2,3-dihydrobenzofuran (B1216630) core. researchgate.netmdpi.com These reactions often proceed under mild conditions and with high diastereoselectivity, affording complex structures in a single step. mdpi.com For instance, 3-nitrobenzofurans have been shown to be more active in [3+2] cycloadditions than analogous 3-nitroindoles. bohrium.com

Key transformations leveraging this compound and related nitrobenzofurans include:

[3+2] Cycloadditions: These reactions, often triggered by a nucleophile, are a powerful tool for constructing five-membered rings fused to the benzofuran core. The reaction of 2-nitrobenzofurans with para-quinamines, for example, yields complex benzofuro[3,2-b]indol-3-one derivatives through a dearomative [3+2] cycloaddition. mdpi.comnih.gov This strategy efficiently fuses hydroindoline-5-one and 2,3-dihydrobenzofuran cores. mdpi.com Similarly, reactions with carbonyl-stabilized quinolinium and isoquinolinium ylides produce various substituted pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolines. bohrium.com

Diels-Alder Reactions: As potent dienophiles, nitrobenzofurans participate in polar, normal-electron-demand Diels-Alder reactions with various dienes. researchgate.net This approach provides a direct route to dibenzofuran (B1670420) skeletons following the thermal extrusion of the nitro group from the initial cycloadduct. researchgate.net

Reactions with Munchnones: 2-Nitrobenzofuran has been shown to react with munchnones (mesoionic compounds) to generate novel fused heterocyclic systems, demonstrating another facet of its utility in cycloaddition chemistry. researchgate.netscispace.com

The bromine atom on the this compound precursor is often retained in the product, providing a crucial handle for subsequent diversification and the introduction of additional complexity. researchgate.net

Table 1: Cycloaddition Reactions Involving Nitrobenzofuran Scaffolds

| Reaction Type | Reactant Partner | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|

| Dearomative [3+2] Cycloaddition | para-Quinamines | Benzofuro[3,2-b]indol-3-one | mdpi.com, nih.gov |

| Formal [3+2] Cycloaddition | Carbonyl-Stabilized Isoquinolinium Ylides | Pyrrolo[2,1-a]isoquinoline | bohrium.com |

| Formal [3+2] Cycloaddition | Carbonyl-Stabilized Quinolinium Ylides | Pyrrolo[1,2-a]quinoline | bohrium.com |

| Diels-Alder Reaction | Dienes (e.g., Isoprene) | Dibenzofuran (after nitro group extrusion) | researchgate.net |

| [3+2] Cycloaddition | Munchnones | Fused Pyrrolo-benzofurans | researchgate.net, scispace.com |

Utilization of this compound as a Key Building Block in Complex Molecule Synthesis

A key building block in organic synthesis is a molecule that can be incorporated as a significant structural unit into a larger, more complex target. This compound serves this role effectively due to its pre-functionalized nature, which allows for its integration into elaborate molecular frameworks. Its ability to form diverse fused heterocyclic systems, as detailed previously, makes it an attractive starting point for the synthesis of complex natural products and medicinally relevant compounds that feature the benzofuran or dihydrobenzofuran motif. researchgate.netrsc.orgcuestionesdefisioterapia.com

The synthesis of polycyclic frameworks is a powerful strategy in drug discovery, providing structural foundations for new therapeutic agents. mdpi.com The benzofuran scaffold itself is present in numerous biologically active molecules. rsc.orgrsc.org By using this compound, synthetic chemists can rapidly assemble core structures like benzofuro[3,2-b]indol-3-ones, which are themselves complex molecules, in a single, highly selective step. mdpi.com

The strategic value of this compound lies in its ability to participate in cascade reactions. For instance, a cycloaddition reaction can be followed by further transformations of the nitro group (e.g., reduction to an amine) or the bromine atom (e.g., Suzuki or Heck coupling), allowing for the programmed construction of highly substituted and complex targets. This building block approach, where a single substrate provides access to a wide array of complex cores, is a hallmark of efficient and modern synthetic chemistry. broadinstitute.org

Role of this compound as an Intermediate in Multi-Step Synthetic Sequences

In many synthetic endeavors, this compound is not the starting material but rather a pivotal intermediate formed during a longer reaction sequence. evitachem.com Its preparation is typically achieved from simpler benzofuran precursors. For example, a common route involves the nitration of 3-bromobenzofuran. chemsrc.com This positions this compound as a crucial node in a synthetic pathway, connecting simpler starting materials to more complex downstream products.

A representative multi-step synthesis could follow this general pathway:

Formation of the Benzofuran Core: Starting from a substituted phenol (B47542), such as o-iodophenol, and a terminal alkyne via a Sonogashira coupling followed by cyclization. rsc.org

Functionalization: Introduction of the bromo and nitro groups onto the benzofuran core to generate the key intermediate, this compound. chemsrc.com

Elaboration: The intermediate is then used in subsequent, often complexity-building, reactions. For example, it can undergo a dearomative [3+2] cycloaddition to form a polyheterocyclic product, as discussed in section 6.1. mdpi.com

This modular approach is central to retrosynthetic analysis, where a complex target molecule is broken down into simpler, synthetically accessible precursors. youtube.com this compound frequently appears as a key intermediate in these analyses when the target contains a functionalized dihydrobenzofuran fused to another ring system. Its role as an intermediate is critical in the synthesis of specialized compounds like the key starting material for Dronedarone, where a related 2-butyl-5-nitrobenzofuran (B137315) is a central intermediate. researchgate.netgoogle.com

Application of this compound in the Synthesis of Precursors for Functional Materials Research

The unique electronic and structural features of this compound make it a valuable precursor for the development of functional organic materials. evitachem.com Benzofuran derivatives are known to play a role in materials science, and the incorporation of a strong electron-withdrawing nitro group and a reactive bromine atom enhances this potential. vulcanchem.comcymitquimica.com These features allow for the tuning of electronic properties and provide a site for polymerization or attachment to other molecular units.

Molecules with extended π-conjugation and significant intramolecular charge-transfer character, often found in nitroaromatic compounds, are of great interest for applications in optoelectronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.net The synthesis of precursors for these materials often involves the strategic coupling of electron-rich and electron-poor aromatic units. This compound can serve as the electron-poor component, with the bromine atom providing a convenient point for C-C bond formation via cross-coupling reactions to build larger conjugated systems.

Furthermore, its derivatives, such as 3-amino-2-(4-bromobenzoyl)-6-nitrobenzofuran, are explicitly noted for their applications in the development of advanced materials. vulcanchem.com This underscores the utility of the core nitrobenzofuran skeleton as a platform for creating new molecules intended for functional materials research.

Emerging Research Directions and Interdisciplinary Studies Involving 3 Bromo 2 Nitrobenzofuran

Design and Synthesis of Derivatives of 3-Bromo-2-nitrobenzofuran for Potential Biological Probe Development

The development of fluorescent probes for biological imaging is a rapidly advancing field, and the nitrobenzofuran scaffold is a promising fluorophore for this purpose. rsc.org While direct applications of this compound are still emerging, its derivatives are being explored for their potential in visualizing cellular processes in real-time. The core strategy involves the chemical modification of the this compound structure to create molecules that can interact specifically with biological targets and signal these interactions via a change in their fluorescent properties.

The presence of the bromine atom at the C3 position is key to its utility as a precursor for biological probes. This site allows for the introduction of various functional groups through well-established cross-coupling reactions, such as Suzuki or Sonogashira couplings. beilstein-journals.orguj.ac.za This enables the attachment of specific targeting moieties (e.g., ligands for receptors or enzymes) or groups that modulate the molecule's solubility and cell permeability. For instance, the synthesis of 2-aryl-3-bromobenzofurans has been demonstrated, showcasing the selective reactivity at the C2 position while leaving the C3-bromo bond available for further functionalization. beilstein-journals.org

Furthermore, 2-nitrobenzofurans are known to participate in dearomative cycloaddition reactions, which are powerful methods for constructing complex polycyclic frameworks. mdpi.comdntb.gov.uaresearchgate.net These reactions, such as the (3+2) cycloaddition with para-quinamines to form benzofuro[3,2-b]indol-3-one derivatives, create structurally diverse and rigid molecules. mdpi.comdntb.gov.ua Such complex scaffolds are of significant interest in fragment-based drug discovery and for developing probes where a rigid structure can enhance binding affinity and selectivity to a biological target. The resulting polycyclic compounds containing the 2,3-dihydrobenzofuran (B1216630) core are found in many biologically active natural products. mdpi.com

Below is a table of representative synthetic transformations involving the nitrobenzofuran core, highlighting the potential pathways to generate derivatives for biological probe development.

| Reaction Type | Reactants | Product Type | Potential Application | Reference(s) |

| Dearomative (3+2) Cycloaddition | 2-Nitrobenzofuran, para-Quinamine | Benzofuro[3,2-b]indol-3-one | Scaffolds for drug discovery, probes for protein binding | mdpi.comdntb.gov.ua |

| Palladium-Catalyzed Cross-Coupling | 2,3-Dibromo-5-nitrobenzofuran, Triarylbismuths | 2-Aryl-3-bromobenzofurans | Intermediates for probes with targeting moieties | beilstein-journals.org |

| Michael Addition | 2-Nitrobenzofuran, 1,3-Dicarbonyls | Dihydrofuro[2,3-b]benzofurans | Building blocks for complex bioactive molecules | researchgate.net |

| Nucleophilic Substitution | Ethyl 6-nitrobenzofuran-2-carboxylate, Hydrazine | Thiazolidinone derivatives | Development of enzyme inhibitors (e.g., α-glucosidase) |

These synthetic strategies underscore the value of this compound as a starting point for creating a library of novel compounds. The subsequent screening of these derivatives for interactions with biological targets like enzymes, nucleic acids, or specific cell types is a growing area of research aimed at developing the next generation of biological probes. nih.gov

Exploration of this compound in Chemo-sensing and Recognition Systems

Chemosensors are molecules designed to produce a measurable signal, often a change in color or fluorescence, upon binding to a specific analyte. The nitrobenzofuran moiety is an attractive component for such systems due to its inherent fluorescent properties and electron-withdrawing nature, which makes its fluorescence sensitive to changes in its electronic environment. rsc.org

The this compound scaffold is a particularly promising platform for designing selective chemosensors. The reactive C3-bromo position serves as a convenient anchor point for attaching a "receptor" unit—a chemical group designed to bind selectively to a target analyte (e.g., a metal ion, anion, or small organic molecule). The binding event between the receptor and the analyte can alter the electronic charge distribution within the molecule, thereby modulating the fluorescence of the nitrobenzofuran "reporter" unit. This change provides a direct, measurable signal of the analyte's presence.

A proof-of-concept for this approach has been demonstrated with nitrobenzofuran-functionalized nanoparticles, which have been successfully used as a fluorogenic chemosensor for the selective detection and separation of copper ions (Cu²⁺) in aqueous solutions, including drinking water and human blood. rsc.org In this system, the nitrobenzofuran unit acts as the fluorophore, and its fluorescence is quenched upon binding Cu²⁺. rsc.org

The versatility of this compound allows for the rational design of sensors for a wide array of targets. The table below outlines potential chemosensor designs based on this scaffold.

| Target Analyte | Proposed Receptor Moiety (at C3) | Sensing Mechanism | Reference Concept |

| Trivalent Metal Ions (e.g., Fe³⁺, Al³⁺) | Crown ether or Aza-crown ether | Chelation-Enhanced Fluorescence Quenching (CHEQ) or Enhancement (CHEF) | stmarytx.edu |

| Heavy Metal Ions (e.g., Hg²⁺, Cu²⁺) | Thioether or Piperazine-linked groups | Photoinduced Electron Transfer (PET) modulation | rsc.orgmagtech.com.cn |

| Anions (e.g., F⁻, CN⁻) | Boronic acid or Urea/Thiourea groups | Anion binding alters intramolecular charge transfer (ICT) | rsc.org |

| Reactive Sulfur Species (e.g., H₂S) | Azide or Dinitrophenyl ether analogues | Analyte-induced chemical reaction leading to fluorescence turn-on | nih.gov |

The design process involves synthesizing derivatives where the receptor is attached to the 3-position of the benzofuran (B130515) ring via reactions like nucleophilic substitution or cross-coupling. The resulting sensor molecule's response to the target analyte would then be characterized using spectroscopic methods, such as fluorescence and UV-Vis absorption titration, to determine its selectivity and sensitivity. stmarytx.edu This area of research holds significant potential for developing new analytical tools for environmental monitoring, medical diagnostics, and industrial process control.

Photochemistry and Optoelectronic Properties of this compound Derivatives

The photophysical and electronic properties of organic molecules are at the heart of their application in optoelectronic devices like organic light-emitting diodes (OLEDs), solar cells, and nonlinear optical (NLO) materials. Derivatives of this compound are emerging as candidates for such applications due to the strong influence of the nitro group on the molecule's electronic structure.

The electron-withdrawing nitro group, combined with the electron-donating nature of the benzofuran ring system, creates an intrinsic intramolecular charge-transfer (ICT) character. This ICT can be further tuned by introducing different substituents at the C3 position after displacing the bromine atom. For example, attaching an electron-donating group (like an amine or an aryl group) at the C3 position would create a strong push-pull system, which is a classic design for molecules with high NLO activity. Studies on analogous systems, such as 9-nitro-3-bromobenzanthrone, have shown that the presence of a nitro group significantly affects the molecule's photophysical properties and enhances its potential for optoelectronic applications. mdpi.com

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the electronic properties of nitrobenzofurans. researchgate.net These calculations help predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which determine the molecule's absorption and emission characteristics, as well as its potential as an electron acceptor or donor in devices. For example, DFT studies on para-substituted nitrobenzofurazan, a related heterocyclic system, have been used to calculate the HOMO-LUMO bandgap and evaluate its potential NLO properties. dntb.gov.ua

The synthesis of 3-aryl or 3-heterylamino-2-nitrobenzofurans from this compound would allow for systematic tuning of these photophysical properties. The table below summarizes the expected impact of different substituents on the optoelectronic characteristics of the resulting derivatives.

| Substituent at C3 Position | Expected Effect on Electronic Properties | Potential Application | Reference Concept |

| Aryl groups (e.g., phenyl, tolyl) | Extends π-conjugation, red-shifts absorption/emission | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) | uj.ac.za |

| Donor-substituted Aryl groups (e.g., methoxyphenyl) | Creates strong push-pull system, enhances ICT | Nonlinear Optical (NLO) materials, Two-Photon Absorption (TPA) | dntb.gov.ua |

| Heterocyclic amines (e.g., pyrrolidine, morpholine) | Strong electron-donating group, induces significant solvatochromism | Fluorescent dyes, solvatochromic probes | mdpi.com |

| Acetylenic groups | Rigidifies the molecular structure, extends conjugation | Molecular wires, components for dye-sensitized solar cells (DSSCs) | uj.ac.za |

Research in this area involves a synergistic approach of synthesizing new derivatives, characterizing their photophysical properties (absorption and emission spectra, fluorescence quantum yields, lifetimes) in various solvents to study solvatochromic effects, and performing quantum chemical calculations to rationalize the experimental findings. mdpi.com This interdisciplinary work is crucial for the rational design of next-generation organic materials for advanced photonic and electronic technologies.

Future Perspectives and Unaddressed Research Questions for 3 Bromo 2 Nitrobenzofuran

The exploration of substituted benzofurans remains a vibrant area of synthetic and medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals. The specific scaffold of 3-Bromo-2-nitrobenzofuran presents a unique, yet underexplored, platform for chemical innovation. The electron-withdrawing nature of the nitro group at the C2 position, combined with the synthetically versatile bromo substituent at the C3 position, makes this molecule a promising precursor for a variety of complex chemical architectures. This article outlines key future research directions and unaddressed questions concerning this specific compound.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2-nitrobenzofuran, and what are their mechanistic considerations?

- Methodological Answer : The synthesis typically involves bromination followed by nitration of the benzofuran core. A two-step approach is often employed:

Bromination : Benzofuran derivatives are brominated using reagents like N-bromosuccinimide (NBS) or Br₂ in the presence of FeBr₃ as a catalyst. Positional selectivity for the 3-bromo isomer can be achieved by optimizing solvent polarity (e.g., dichloromethane) and temperature (0–25°C) .

Nitration : The brominated intermediate undergoes nitration using a mixed acid system (HNO₃/H₂SO₄). The nitro group is introduced at the 2-position due to the electron-withdrawing effect of bromine, which directs electrophilic substitution .

Key Validation : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) and confirm regiochemistry using ¹H NMR (e.g., coupling constants for nitro-group orientation) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions through chemical shifts. For example, the nitro group at C2 deshields adjacent protons, producing distinct splitting patterns (δ ~8.2–8.5 ppm for H4/H6) .

- IR Spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and C-Br (~600 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 256.96 for C₈H₄BrNO₃) .

Q. What solvents and reaction conditions are optimal for recrystallizing this compound?

- Methodological Answer : Recrystallization is best achieved using ethanol/water mixtures (70:30 v/v) due to moderate solubility. Heat the mixture to 60°C, dissolve the crude product, and cool slowly to 4°C. Yield purity can exceed 95% with this method, as confirmed by HPLC (C18 column, acetonitrile:water 55:45) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Ambiguities in NMR assignments (e.g., overlapping peaks) can be addressed via:

- 2D NMR (COSY, HSQC) : Resolve coupling networks and correlate protons with carbon signals. For instance, HSQC can distinguish between H3 and H7 protons in crowded aromatic regions .

- Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .

- X-ray Crystallography : Resolve regiochemistry definitively; the nitro group’s planarity with the benzofuran ring can be confirmed via bond angles .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Optimization :

Bromination : Increase NBS stoichiometry (1.2 eq.) and extend reaction time (12–24 hr) to ensure complete conversion .

Nitration : Use fuming HNO₃ at 0°C to minimize side reactions (e.g., ring oxidation). Quench with ice-water to stabilize the product .

Q. How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-deficient benzofuran core (due to -NO₂ and -Br) facilitates Suzuki-Miyaura couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 in toluene/ethanol (3:1) at 80°C .

- Base Optimization : Use K₂CO₃ for milder conditions or Cs₂CO₃ for challenging substrates.

- Substrate Scope : The 3-bromo group reacts preferentially over the nitro group, enabling selective functionalization at C3. Monitor selectivity via GC-MS .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

- Methodological Answer :

- Exothermic Reactions : Control nitration temperatures rigorously (jacketed reactors with cryogenic cooling) to prevent runaway reactions .

- Purification : Replace column chromatography with fractional distillation or continuous crystallization for large batches.

- Waste Management : Neutralize spent acid with CaCO₃ and recover bromine via distillation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data for this compound in antimicrobial assays?

- Methodological Answer : Discrepancies may arise from:

- Assay Conditions : Variations in bacterial strain (e.g., Gram-positive vs. Gram-negative) or incubation time. Standardize using CLSI guidelines .

- Compound Stability : Test degradation via LC-MS under assay conditions (e.g., pH 7.4, 37°C). Stabilize with antioxidants (e.g., BHT) if needed .

- Synergistic Effects : Evaluate combinations with known antibiotics (e.g., ampicillin) using checkerboard assays to quantify fractional inhibitory concentration (FIC) .

Methodological Best Practices

- Synthetic Reproducibility : Document catalyst lot numbers and solvent suppliers to account for trace metal/impurity effects .

- Data Validation : Cross-validate NMR assignments with computational models and literature analogs (e.g., 3-Bromo-5-nitrobenzofuran) .

- Safety Protocols : Handle nitro-containing compounds in fume hoods with blast shields due to explosion risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.